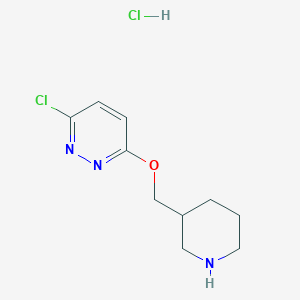
1,3-Dimethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound that belongs to the purine class of molecules Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1,3-Dimethyl-8-(piperazin-1-yl)-1H-purin-2,6(3H,7H)-dion umfasst typischerweise die folgenden Schritte:
Ausgangsmaterialien: Die Synthese beginnt mit kommerziell erhältlichen Purinderivaten.
Alkylierung: Der Purinkern wird an den Positionen 1 und 3 mit Methylierungsmitteln wie Methyliodid oder Dimethylsulfat alkyliert.
Einführung von Piperazin: Die Piperazineinheit wird durch eine nucleophile Substitutionsreaktion eingeführt, bei der Piperazin mit einer geeigneten Abgangsgruppe am Purinring reagiert.
Reinigung: Das Endprodukt wird mit Techniken wie Umkristallisation oder Chromatographie gereinigt.
Industrielle Produktionsmethoden
In einem industriellen Umfeld kann die Produktion dieser Verbindung Folgendes beinhalten:
Batchreaktoren: Großtechnische Batchreaktoren werden zur Durchführung der Alkylierungs- und Substitutionsreaktionen verwendet.
Kontinuierliche Strömungsreaktoren: Für eine effizientere Produktion können kontinuierliche Strömungsreaktoren eingesetzt werden, um den Syntheseprozess zu optimieren.
Qualitätskontrolle: Strenge Qualitätskontrollmaßnahmen werden implementiert, um die Reinheit und Konsistenz des Endprodukts sicherzustellen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1,3-Dimethyl-8-(piperazin-1-yl)-1H-purin-2,6(3H,7H)-dion kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Piperazineinheit durch andere Nucleophile ersetzt werden kann.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat unter sauren oder basischen Bedingungen.
Reduktion: Natriumborhydrid in Methanol oder Ethanol.
Substitution: Piperazin in Gegenwart einer geeigneten Abgangsgruppe und einer Base.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von oxidierten Purinderivaten.
Reduktion: Bildung von reduzierten Purinderivaten.
Substitution: Bildung von substituierten Purinderivaten mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyl-8-(piperazin-1-yl)-1H-purin-2,6(3H,7H)-dion hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen Wechselwirkungen mit biologischen Makromolekülen wie Proteinen und Nukleinsäuren untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, einschließlich antiviraler, anticancerogener und entzündungshemmender Eigenschaften.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 1,3-Dimethyl-8-(piperazin-1-yl)-1H-purin-2,6(3H,7H)-dion umfasst:
Molekularziele: Die Verbindung kann bestimmte Enzyme oder Rezeptoren in biologischen Systemen angreifen.
Beteiligte Signalwege: Sie kann Signalwege modulieren, die mit Zellwachstum, Apoptose oder Immunantwort zusammenhängen.
Wirkmechanismus
The mechanism of action of 1,3-Dimethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione involves:
Molecular Targets: The compound may target specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Koffein: 1,3,7-Trimethylxanthin, ein bekanntes Stimulans.
Theophyllin: 1,3-Dimethylxanthin, das bei Atemwegserkrankungen eingesetzt wird.
Theobromin: 3,7-Dimethylxanthin, das in Schokolade enthalten ist.
Einzigartigkeit
1,3-Dimethyl-8-(piperazin-1-yl)-1H-purin-2,6(3H,7H)-dion ist durch das Vorhandensein der Piperazineinheit einzigartig, die im Vergleich zu anderen Purinderivaten möglicherweise unterschiedliche biologische Aktivitäten und chemische Eigenschaften verleiht.
Eigenschaften
Molekularformel |
C11H16N6O2 |
|---|---|
Molekulargewicht |
264.28 g/mol |
IUPAC-Name |
1,3-dimethyl-8-piperazin-1-yl-7H-purine-2,6-dione |
InChI |
InChI=1S/C11H16N6O2/c1-15-8-7(9(18)16(2)11(15)19)13-10(14-8)17-5-3-12-4-6-17/h12H,3-6H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
MRKDHWMFYIEUEY-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)N3CCNCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![9-Methyl-2-(trimethylsilyl)furo[2,3-b]quinolin-4(9H)-one](/img/structure/B11852381.png)








![1'-Ethyl-6'-fluoro-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11852440.png)

